molecular formula C13H13BrN2O B1525352 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine CAS No. 1219967-28-8

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine

Numéro de catalogue: B1525352
Numéro CAS: 1219967-28-8
Poids moléculaire: 293.16 g/mol
Clé InChI: GNKQIAOIUVYWQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine (CAS 1219967-28-8) is a high-purity brominated pyridine derivative with a molecular formula of C13H13BrN2O and a molecular weight of 293.16 g/mol. This compound is characterized by a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and an N-(4-methoxyphenyl)amine group at the 2-position . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a specialized chemical building block, this bromopyridine is primarily valued in medicinal chemistry and organic synthesis for constructing complex molecules. Its structure makes it a potential intermediate in the synthesis of novel pyridine-based derivatives via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for carbon-carbon bond formation . Researchers utilize such bromo-substituted heterocycles to develop compounds for screening in various therapeutic areas, given the established biological importance of pyridine derivatives, which exhibit a range of activities including antimicrobial, anti-tumor, and anti-inflammatory effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-7-10(14)8-15-13(9)16-11-3-5-12(17-2)6-4-11/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKQIAOIUVYWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine typically follows a multi-step approach:

  • Starting materials: 2-amino-5-bromopyridine or related substituted pyridines.
  • Key transformations: N-arylation of the amino group with 4-methoxyphenyl boronic acid or halide derivatives.
  • Catalysis: Copper or palladium-catalyzed coupling reactions.
  • Solvents: Dichloromethane (DCE), ethanol, or DMF depending on the step.
  • Purification: Chromatographic techniques (silica gel chromatography) and recrystallization.

This approach leverages well-established cross-coupling methodologies, particularly copper-catalyzed Ullmann-type or palladium-catalyzed Buchwald-Hartwig amination reactions.

Copper-Catalyzed N-Arylation Method

A prominent method involves copper(II) acetate as the catalyst to couple 2-amino-5-bromopyridine with 4-methoxyphenyl boronic acid:

Parameter Details
Reactants 2-amino-5-bromopyridine, 4-methoxyphenyl boronic acid
Catalyst Cu(OAc)₂ (10 mol%)
Solvent 1,2-Dichloroethane (DCE)
Reaction Time 12 hours
Temperature Reflux or elevated temperature
Purification Hexane/ethyl acetate (9:1) chromatography
Yield Approx. 80%
Product Form Brown solid
Melting Point 83–84 °C

This method was reported to give a good yield (80%) of the target compound with high purity, confirming the efficiency of copper-catalyzed N-arylation in this context.

Palladium-Catalyzed Buchwald-Hartwig Amination

Alternative preparation routes employ palladium catalysts under Buchwald-Hartwig amination conditions:

  • Catalysts: Pd(0) complexes such as dichlorobis(triphenylphosphine)Pd(II).
  • Bases: Sodium carbonate or potassium tert-butoxide.
  • Solvents: DMF or toluene.
  • Temperature: Elevated temperatures (often 100–130 °C).
  • Atmosphere: Nitrogen or inert gas to prevent oxidation.

This method is widely used for arylation of amines and can be adapted for 5-bromo-substituted pyridin-2-amines, facilitating the introduction of the 4-methoxyphenyl group with good selectivity and moderate to high yields.

Industrial and Scale-Up Considerations

For industrial-scale synthesis:

  • Continuous flow reactors and automated systems are employed to improve reaction efficiency and reproducibility.
  • Catalyst selection is optimized to balance cost and activity, often favoring copper catalysts for cost-effectiveness.
  • Purification involves recrystallization and chromatographic methods to achieve pharmaceutical-grade purity.
  • Reaction conditions are optimized to be milder and safer, minimizing hazardous solvents and reagents.

Synthetic Route Example and Reaction Scheme

A representative synthetic route is:

  • Starting material: 2-amino-5-bromopyridine.
  • N-arylation step: Reaction with 4-methoxyphenyl boronic acid in the presence of Cu(OAc)₂ catalyst in DCE solvent.
  • Work-up: Purification by silica gel chromatography using hexane/ethyl acetate mixture.
  • Product: this compound isolated as a solid.

Reaction Mechanism Insights

  • The copper catalyst facilitates the formation of a copper-amine intermediate.
  • Transmetalation with the boronic acid transfers the aryl group to copper.
  • Reductive elimination yields the N-arylated product.
  • The bromine substituent on the pyridine ring remains intact, allowing further functionalization if desired.

Related Synthetic Transformations

  • Negishi coupling has been described for related pyridine derivatives to replace bromine with methyl groups, using nickel catalysts and methyl zinc reagents, illustrating the versatility of halogenated pyridines in cross-coupling chemistry.
  • Oxidation, reduction, and substitution reactions on the brominated pyridine core allow further derivatization, expanding the compound’s utility in synthesis.

Summary Table of Preparation Methods

Method Catalyst Solvent Temperature Yield (%) Notes
Copper-catalyzed N-arylation Cu(OAc)₂ (10 mol%) DCE Reflux (~80-100 °C) ~80 Efficient, cost-effective, mild conditions
Palladium-catalyzed amination Pd(PPh₃)₂Cl₂ DMF or toluene 100–130 °C 65–75 Higher cost, versatile, good selectivity
Negishi coupling (related) Ni catalyst THF or toluene Mild heating Variable For methyl substitution on bromopyridine

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridinamine derivatives .

Applications De Recherche Scientifique

5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor activation, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

  • Appearance : Brown solid .
  • Safety : Classified under GHS guidelines with precautions for inhalation and handling .

Comparison with Structurally Similar Compounds

The structural analogs of 5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine differ in substituents, influencing electronic, steric, and biological properties. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity/Properties Key Differences vs. Target Compound Reference
This compound Br (5), CH₃ (3), 4-MeOPh-NH (2) 293.17 Not reported Reference compound
5-(4-Bromophenyl)-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (3j) BrPh (5), NO₂ (3), 4-MeOPh-NH (2) 398.21 Moderate AChE/BChE inhibition (IC₅₀: ~10 µM) Nitro group (electron-withdrawing) replaces methyl
5-Bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine Br (5), CH₃ (3), 4-FPh-NH (2) 279.14 Not reported Fluorophenyl (electron-withdrawing) vs. methoxyphenyl
5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine Br (5), CH₃ (3), EtO-Pr-NH (2) 269.19 Not reported Aliphatic ethoxypropyl vs. aromatic methoxyphenyl
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Br (5), 3,4-diMeOBn-NH (2) 349.21 Crystal packing via N–H···N hydrogen bonds Dimethoxybenzyl (bulkier, more electron-donating)

Electronic Effects of Substituents

  • Nitro vs. Methyl Groups : Compound 3j () replaces the methyl group at position 3 with a nitro group, significantly increasing electron-withdrawing effects. This alteration correlates with moderate AChE/BChE inhibition (IC₅₀ ~10 µM), suggesting nitro-substituted derivatives may enhance enzyme interaction .
  • Fluorophenyl vs. Fluorine’s electronegativity may improve metabolic stability but decrease solubility .

Steric and Solubility Considerations

  • Aliphatic vs. Aromatic Substituents : The ethoxypropyl group in 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine () introduces flexibility and increased lipophilicity , which could enhance membrane permeability but reduce target specificity compared to the rigid methoxyphenyl group .
  • Dimethoxybenzyl Group : The dimethoxybenzyl substituent in ’s compound adds steric bulk and enhances electron donation, stabilizing intermolecular hydrogen bonds (N–H···N) in crystal lattices. This may improve crystallinity but complicate synthetic scalability .

Positional Isomerism

  • 6-Methoxy vs. 3-Methyl/4-Methoxyphenyl: 5-Bromo-6-methoxypyridin-3-amine () demonstrates how positional changes (methoxy at position 6 vs.

Implications for Research and Development

  • Biological Activity : While the target compound’s bioactivity remains unstudied, analogs like 3j () show promise in enzyme inhibition, suggesting a scaffold for neurodegenerative disease research .
  • Synthetic Optimization : Copper-catalyzed methods () offer advantages over classical routes (e.g., cascade reactions in ), such as milder conditions and higher yields .
  • Drug Design : Substituent choice (e.g., methoxy for solubility, fluorine for stability) can be tailored to balance pharmacokinetic and pharmacodynamic properties.

Activité Biologique

5-Bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination reactions. The synthetic route often includes the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents on the pyridine ring.

2.1 Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains of bacteria such as Salmonella Typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical indicators of its antibacterial efficacy:

CompoundMIC (mg/mL)MBC (mg/mL)
This compound6.2512.5

This compound was found to be a competitive inhibitor of alkaline phosphatase, with an IC50 value of 1.469±0.02μM1.469\pm 0.02\,\mu M, indicating potent enzyme inhibition which is crucial for its antibacterial action .

2.2 Antiproliferative Activity

In addition to its antibacterial properties, this compound has shown promising antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (µM)
A549 (Lung cancer)4.25
HeLa (Cervical cancer)3.10
MCF-7 (Breast cancer)2.85

These results suggest that the compound may induce cell cycle arrest in the G2/M phase, which is indicative of its potential as an anticancer agent .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly affects its biological properties:

  • Electron-withdrawing groups tend to enhance antibacterial activity.
  • Electron-donating groups can improve antiproliferative effects.

4. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as DNA gyrase and alkaline phosphatase. The binding energy calculations indicate a strong affinity for these targets, with a binding energy of ΔG = -7.5648 kCal/mole for DNA gyrase, surpassing that of standard drugs like ciprofloxacin .

5. Case Studies

A notable case study involved evaluating the compound's efficacy in vivo against Salmonella Typhi infections in animal models. The study reported significant reductions in bacterial load and improved survival rates when treated with this compound compared to control groups.

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolve steric and electronic interactions of the bromo and methoxyphenyl groups (e.g., bond angles <120° for distorted aromaticity) .
  • DFT Calculations : Model electron density distribution to predict reactivity at the C-5 bromine site .
  • 2D NMR (COSY, NOESY) : Map through-space interactions between the methyl group (δ ~2.5 ppm) and adjacent substituents .

How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Basic Research Question

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours . Monitor degradation via LC-MS for byproducts (e.g., de-brominated or hydrolyzed derivatives).
  • Kinetic Analysis : Calculate half-life (t½) using first-order kinetics under oxidative (H2O2) or reductive (NaBH4) conditions .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Continuous Flow Chemistry : Improve heat transfer and reduce side reactions during bromination .
  • Catalyst Recycling : Use immobilized palladium nanoparticles to reduce costs in coupling steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation .

How does the methoxyphenyl group influence the compound’s binding affinity in target interaction studies?

Advanced Research Question

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) to identify key hydrogen bonds between the methoxy oxygen and Thr/Ser residues .
  • SAR Studies : Compare with analogs lacking the methoxy group (e.g., N-(4-fluorophenyl)) to quantify affinity changes via SPR or ITC .

What are the best practices for reconciling conflicting spectroscopic data in structural elucidation?

Basic Research Question

  • Multi-Technique Validation : Cross-reference <sup>1</sup>H/<sup>13</sup>C NMR with high-resolution MS (e.g., m/z 307.05 [M+H]<sup>+</sup> for C13H14BrN2O) .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d6) to suppress exchangeable proton signals .

How can computational models predict the compound’s solubility and bioavailability?

Advanced Research Question

  • QSAR Modeling : Correlate logP (calculated ~2.8) with experimental solubility in PEG-400/water mixtures .
  • MD Simulations : Assess membrane permeability using lipid bilayer models (e.g., POPC membranes) .

What are the critical controls for ensuring reproducibility in biological assays involving this compound?

Basic Research Question

  • Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle (DMSO) in cytotoxicity assays .
  • Stability Checks : Pre-incubate the compound in cell culture media (37°C, 24h) to confirm intact structure via LC-MS .

How do steric effects from the 3-methyl group impact regioselectivity in further functionalization?

Advanced Research Question

  • Electrophilic Substitution : The methyl group at C-3 directs electrophiles (e.g., nitration) to the C-5 bromine-adjacent position, verified by <sup>13</sup>C NMR shifts .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 is sterically hindered unless bulky ligands (e.g., SPhos) are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-methoxyphenyl)-3-methylpyridin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.